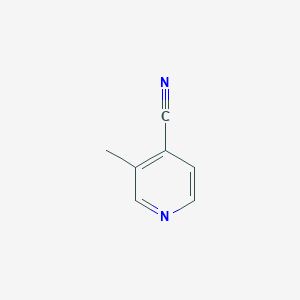

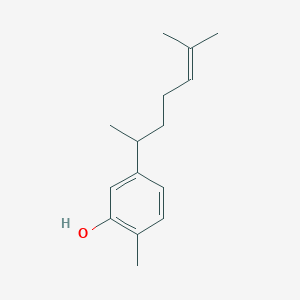

甲三酰基-β-D-葡萄糖醛酸酯-苯-醛-NO2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related glucopyranose derivatives involves multiple steps, including acetylation, chloroacetylation, and condensation reactions. These processes often involve the use of protective groups and reagents like trichloroacetimidate and silver acetate to control the stereochemistry and functional group transformations Blatter & Jacquinet, 1996 Li, Cai, & Cai, 1992.

Molecular Structure Analysis

The molecular structure of glucopyranose derivatives is typically analyzed using techniques such as NMR and X-ray diffraction. These studies reveal the configuration of the sugar moiety and the positioning of substituent groups, which are crucial for understanding the compound's chemical behavior and reactivity Liu et al., 1996 Bednarczyk et al., 2013.

Chemical Reactions and Properties

Glucopyranose derivatives engage in a variety of chemical reactions, including glycosylation and deacetylation, reflecting their reactivity and functional group transformations. These reactions are foundational in synthesizing more complex carbohydrates and glycoconjugates Dengfen, 2013 Valenteković & Keglević, 1980.

Physical Properties Analysis

The physical properties of glucopyranose derivatives, such as melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and the nature of substituent groups Lemieux & Huber, 1953.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form bonds with other molecules, are critical for the application of glucopyranose derivatives in synthesis and industry. Understanding these properties enables the design of new compounds and materials with specific functions Yuasa & Yuasa, 2004.

科学研究应用

寡糖合成

甲三酰基-β-D-葡萄糖醛酸酯-苯-醛-NO2 与寡糖合成领域有关。Yan 等人 (2003) 的一项研究描述了将 D-葡糖胺转化为全乙酰化寡糖结构单元的过程,类似于甲三酰基-β-D-葡萄糖醛酸酯。这些结构单元用于 β-选择性糖基化,这对于开发疫苗和药物应用非常有价值 (Yan、Mehta、Eichler、Wakarchuk、Gilbert、Schur 和 Whitfield,2003)。

葡萄糖吡喃糖衍生物及其合成

Lemieux 和 Huber (1953) 的另一项相关研究讨论了 1,3,4,6-四乙酰基-β-D-葡萄糖吡喃糖的合成,该化合物与甲三酰基-β-D-葡萄糖醛酸酯的结构相似。本研究探讨了氯乙酰衍生物的相互转化,这可能与理解甲三酰基-β-D-葡萄糖醛酸酯的化学行为有关 (Lemieux 和 Huber,1953)。

分析方法和化学性质

Schmitt 等人 (1995) 对葡萄糖醛酸乙酯进行了一项研究,涉及类似葡萄糖醛酸酯衍生物的合成和分析表征。这项研究提供了对用于检测和分析此类化合物的方法的见解 (Schmitt、Aderjan、Keller 和 Wu,1995)。

在药物制剂中的应用

Nakanishi 等人 (1997) 研究了使用三乙酰基-β-环糊精(一种与甲三酰基-β-D-葡萄糖醛酸酯在结构上相关的化合物)与药物形成复合物。本研究重点介绍了此类化合物在药物制剂中用于缓释药物的潜在用途 (Nakanishi、Masukawa、Nadai、Yoshii、Okada 和 Miyajima,1997)。

属性

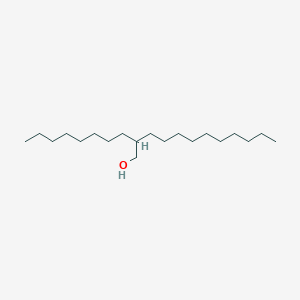

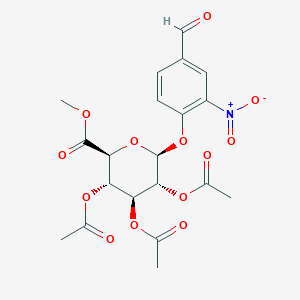

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAQOFAFDHVKQE-KVIJGQROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。